N-(R)-alpha-Methylbenzyl-N-vinylbenzylcarbamate
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Overview
Description
N-®-alpha-Methylbenzyl-N-vinylbenzylcarbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various applications, including pharmaceuticals, agriculture, and polymer chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-®-alpha-Methylbenzyl-N-vinylbenzylcarbamate typically involves the reaction of N-®-alpha-Methylbenzylamine with vinylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-®-alpha-Methylbenzyl-N-vinylbenzylcarbamate can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-®-alpha-Methylbenzyl-N-vinylbenzylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives.
Substitution: The vinyl group in the compound can undergo substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted carbamates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of benzyl carbamate oxides.
Reduction: Formation of benzyl carbamate alcohols.
Substitution: Formation of substituted benzyl carbamates.
Scientific Research Applications
N-®-alpha-Methylbenzyl-N-vinylbenzylcarbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its carbamate functional group.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of N-®-alpha-Methylbenzyl-N-vinylbenzylcarbamate involves the interaction of its carbamate group with target molecules. In biological systems, the compound can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This inhibition can affect various molecular pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-®-alpha-Methylbenzyl-N-methylcarbamate
- N-®-alpha-Methylbenzyl-N-ethylcarbamate
- N-®-alpha-Methylbenzyl-N-propylcarbamate
Uniqueness
N-®-alpha-Methylbenzyl-N-vinylbenzylcarbamate is unique due to the presence of the vinyl group, which allows for additional chemical modifications and reactions
Properties
IUPAC Name |
benzyl N-ethenyl-N-[(1R)-1-phenylethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-3-19(15(2)17-12-8-5-9-13-17)18(20)21-14-16-10-6-4-7-11-16/h3-13,15H,1,14H2,2H3/t15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMBKXNYVDMJSK-OAHLLOKOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C=C)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N(C=C)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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